2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
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Overview
Description
2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]: is a boronic ester compound with the molecular formula C20H32B2O4 and a molecular weight of 358.09 g/mol . This compound is known for its unique structure, which includes two boronate ester groups attached to a central phenylethylidene moiety. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] typically involves the reaction of pinacol with a boronic acid derivative under acidic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] undergoes various types of chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The boronate ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boronate esters.
Scientific Research Applications
Chemistry: 2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also used in the synthesis of complex organic molecules and polymers .
Biology: In biological research, this compound is used as a building block for the synthesis of boron-containing biomolecules. These biomolecules can be used in various applications, including drug delivery and imaging .
Medicine: These drugs can be used for targeted drug delivery and as enzyme inhibitors .
Industry: In the industrial sector, 2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of 2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] involves its ability to form stable boron-carbon bonds. The boronate ester groups can interact with various molecular targets, including enzymes and receptors, through covalent and non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is unique due to its phenylethylidene moiety, which provides additional stability and reactivity compared to other boronate esters. This unique structure allows for more efficient and selective reactions in organic synthesis .
Properties
Molecular Formula |
C20H32B2O4 |
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Molecular Weight |
358.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H32B2O4/c1-17(2)18(3,4)24-21(23-17)16(14-15-12-10-9-11-13-15)22-25-19(5,6)20(7,8)26-22/h9-13,16H,14H2,1-8H3 |
InChI Key |
LJGGDZUGOBGMDJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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